molecular formula C9H8BClN2O2 B8720034 (8-Chloro-2-methyl-1,7-naphthyridin-5-yl)boronic acid CAS No. 930303-35-8

(8-Chloro-2-methyl-1,7-naphthyridin-5-yl)boronic acid

Cat. No. B8720034
CAS RN: 930303-35-8
M. Wt: 222.44 g/mol
InChI Key: VBQFPVGKQRUEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(8-Chloro-2-methyl-1,7-naphthyridin-5-yl)boronic acid” is a derivative of 1,8-naphthyridine . Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use in various fields such as medicinal chemistry and materials science .


Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability . Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Molecular Structure Analysis

The molecular structure of “(8-Chloro-2-methyl-1,7-naphthyridin-5-yl)boronic acid” is a derivative of the naphthyridine core, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

1,8-Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . This suggests that future research may continue to focus on improving the synthesis methods and exploring the potential applications of these compounds in various fields.

properties

CAS RN

930303-35-8

Product Name

(8-Chloro-2-methyl-1,7-naphthyridin-5-yl)boronic acid

Molecular Formula

C9H8BClN2O2

Molecular Weight

222.44 g/mol

IUPAC Name

(8-chloro-2-methyl-1,7-naphthyridin-5-yl)boronic acid

InChI

InChI=1S/C9H8BClN2O2/c1-5-2-3-6-7(10(14)15)4-12-9(11)8(6)13-5/h2-4,14-15H,1H3

InChI Key

VBQFPVGKQRUEAF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C2=C1C=CC(=N2)C)Cl)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

8-Chloro-5-iodo-2-methyl-[1,7]naphthyridine (Example I) (2.5 g, 8.2 mmol) and triisopropylborate (1.9 ml, 8.2 mmol) were dissolved in 80 ml THF and cooled to −75° C. n-Butyllithium (1.6M in hexane) (5.1 ml, 8.2 mmol) was added drop wise at −70° C. The reaction mixture was stirred for 1 hour at −75° C. and for 1 hour without ice-bath. 10 ml 2N HCl-solution were added and extracted three times with ethyl acetate. The organic layers were washed with brine, dried over Na2SO4 and concentrated in vacuo. The residue was crystallized in acetonitrile to get the desired compound as a red solid (1.05 g, 58%), MS: m/e=221.3 (M−H+).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
58%

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